7-Methoxy-4-methyl-1,2,3,4-tetrahydroquinoline
CAS No.:
Cat. No.: VC15996591
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15NO |
|---|---|
| Molecular Weight | 177.24 g/mol |
| IUPAC Name | 7-methoxy-4-methyl-1,2,3,4-tetrahydroquinoline |
| Standard InChI | InChI=1S/C11H15NO/c1-8-5-6-12-11-7-9(13-2)3-4-10(8)11/h3-4,7-8,12H,5-6H2,1-2H3 |
| Standard InChI Key | AXXIBDJPCRUVDM-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCNC2=C1C=CC(=C2)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
7-Methoxy-4-methyl-1,2,3,4-tetrahydroquinoline features a bicyclic framework comprising a benzene ring fused to a partially saturated pyridine ring. The methoxy (-OCH₃) and methyl (-CH₃) substituents at positions 7 and 4, respectively, influence its electronic and steric properties. The molecular formula is calculated as C₁₁H₁₅NO, with a molecular weight of 177.24 g/mol (derived from the sum of atomic masses: 12(11) + 1(15) + 14 + 16 = 177).
Comparative Analysis with Analogous Compounds
Tetrahydroquinoline derivatives exhibit variability in bioactivity based on substituent positions. For example:
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7-Methoxy-1,2,3,4-tetrahydroquinoline (CAS 19500-61-9) lacks the 4-methyl group and has a molecular weight of 163.22 g/mol .
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Hancock alkaloids, such as galipinine and cuspareine, are 2-substituted derivatives with demonstrated antimalarial and cytotoxic properties .
Synthesis and Manufacturing Processes
Two-Step Hydroaminoalkylation-Amination Strategy
A regioselective method for synthesizing tetrahydroquinolines involves:
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Hydroaminoalkylation: Ortho-chlorostyrenes react with N-methylanilines in the presence of a titanium-based catalyst (2,6-bis(phenylamino)pyridinato titanium complex), yielding linear adducts with >90% regioselectivity .
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Buchwald–Hartwig Amination: Intramolecular coupling of the intermediate forms the tetrahydroquinoline core. This method efficiently constructs the bicyclic structure while accommodating diverse substituents .
For 7-methoxy-4-methyl-THQ, modifying the starting materials to include methoxy and methyl groups could theoretically follow this pathway. For instance, using ortho-chlorostyrenes with pre-installed methoxy groups and methyl-substituted amines might introduce the desired substituents.
Alternative Cyclization Approaches
Classical methods for tetrahydroquinoline synthesis include:
Applications in Medicinal Chemistry
Drug Discovery Scaffold
The tetrahydroquinoline core is a privileged structure in drug design due to its:
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Rigid conformation: Enhances binding affinity to biological targets.
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Tunable substituents: Allows optimization of pharmacokinetic properties.
7-Methoxy-4-methyl-THQ’s substituents make it a candidate for developing antimicrobial or anticancer agents, particularly if paired with hydrophilic groups to improve solubility.
Case Study: SERM Development
A 1,2-diphenyl-THQ derivative (compound 5 in ) acts as a selective estrogen receptor modulator (SERM), demonstrating potential in breast cancer therapy. Introducing a 7-methoxy group could further modulate estrogen receptor selectivity, while the 4-methyl group may reduce metabolic degradation.
Future Research Directions
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Synthesis Optimization: Adapting catalytic hydroaminoalkylation-amination to produce 7-methoxy-4-methyl-THQ with high purity.
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Bioactivity Screening: Evaluating antifungal, anticancer, and AChE inhibitory activity in vitro.
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ADMET Studies: Assessing absorption, distribution, metabolism, excretion, and toxicity in preclinical models.
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Structural Modifications: Exploring substituent effects at positions 5, 6, and 8 to enhance potency or selectivity.
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